molecular formula C9H9NO B13893735 2-Ethynyl-4-methoxyaniline CAS No. 1239605-11-8

2-Ethynyl-4-methoxyaniline

Cat. No.: B13893735
CAS No.: 1239605-11-8
M. Wt: 147.17 g/mol
InChI Key: IIZGBEKBGGNNDC-UHFFFAOYSA-N
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Description

2-Ethynyl-4-methoxyaniline is an aromatic amine derivative featuring a methoxy group (-OCH₃) at the para position and an ethynyl group (-C≡CH) at the ortho position relative to the amino group. This compound serves as a key intermediate in organic synthesis, particularly in silver-catalyzed reactions with CO₂ to form 4-hydroxyquinolin-2(1H)-ones, which are structurally relevant to bioactive molecules .

Synthesis and Characterization:
The compound is synthesized via a silver-catalyzed reaction, yielding 85% as a brown oil . Its structural identity is confirmed by spectroscopic analysis:

  • ¹H NMR (CDCl₃): δ 6.87 (d, 1H), 6.78 (dd, 1H), 6.65 (d, 1H) for aromatic protons; δ 3.73 (s, 3H) for the methoxy group; δ 3.38 (s, 1H) for the ethynyl proton.
  • ¹³C NMR (CDCl₃): Key signals at 150.68 (C-OCH₃), 141.76 (C-NH₂), 81.41 and 79.64 (ethynyl carbons), and 54.76 (OCH₃) .

The ethynyl group enables participation in cycloaddition or coupling reactions, while the methoxy group modulates electronic properties, directing further functionalization.

Properties

CAS No.

1239605-11-8

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-ethynyl-4-methoxyaniline

InChI

InChI=1S/C9H9NO/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6H,10H2,2H3

InChI Key

IIZGBEKBGGNNDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-4-methoxyaniline can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where 4-methoxyaniline is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate to facilitate the coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

2-Ethynyl-4-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethynyl-4-methoxyaniline involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the methoxy group can form hydrogen bonds with suitable acceptors. These interactions can influence the compound’s binding affinity and specificity towards different targets, such as enzymes or receptors .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The methoxy group is electron-donating (+M effect), activating the aromatic ring toward electrophilic substitution, whereas chloro (-I effect) and bromo (-I, +M weakly) groups are electron-withdrawing. This impacts reactivity; for example, the methoxy derivative may favor electrophilic attacks at specific positions, while halogenated analogs could exhibit slower reaction rates in such processes.
  • Yield Differences: The higher yield of 2-Ethynyl-4-chloroaniline (90% vs. 85% for methoxy) in silver-catalyzed reactions suggests chloro substituents may stabilize intermediates or transition states better under these conditions .

Table 2: Spectroscopic Data Comparison

Compound ¹H NMR Features (CDCl₃) ¹³C NMR Key Signals IR Data (if available) Source
2-Ethynyl-4-methoxyaniline δ 3.38 (ethynyl H), 3.73 (OCH₃), 6.65–6.87 (Ar-H) 150.68 (C-OCH₃), 81.41/79.64 (C≡CH) Not reported
2-Bromo-4-methoxyaniline Not reported Not reported Not reported
Ethyl 4-((4-methoxyphenyl)amino)butanoate* N/A N/A ν 1708 (C=O), 1238 (C-O)

*Included to illustrate functional group diversity in related methoxyaniline derivatives.

Reaction Pathways and Industrial Relevance

  • Silver-Catalyzed Reactions : this compound undergoes carboxylative cyclization with CO₂, forming heterocycles critical in medicinal chemistry. The chloro analog’s higher yield in this system highlights substituent-dependent efficiency .
  • Hydrogenation and Functionalization: Derivatives like Ethyl 4-((4-methoxyphenyl)amino)butanoate illustrate methoxyaniline’s versatility in multi-step syntheses, though their applications differ significantly from ethynyl analogs .

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